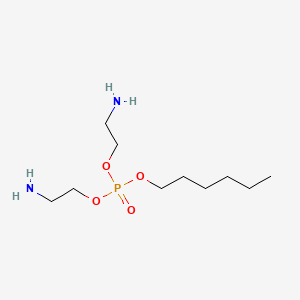

Bis(2-aminoethyl) hexyl phosphate

CAS No.: 85508-12-9

Cat. No.: VC16992801

Molecular Formula: C10H25N2O4P

Molecular Weight: 268.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85508-12-9 |

|---|---|

| Molecular Formula | C10H25N2O4P |

| Molecular Weight | 268.29 g/mol |

| IUPAC Name | bis(2-aminoethyl) hexyl phosphate |

| Standard InChI | InChI=1S/C10H25N2O4P/c1-2-3-4-5-8-14-17(13,15-9-6-11)16-10-7-12/h2-12H2,1H3 |

| Standard InChI Key | ARKHANLODLSDSU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOP(=O)(OCCN)OCCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bis(2-aminoethyl) hexyl phosphate belongs to the class of alkyl phosphate esters, distinguished by its hexyl (C₆H₁₃) chain and two 2-aminoethyl (C₂H₆N) substituents. The IUPAC name, bis(2-aminoethyl) hexyl phosphate, reflects its structure: a central phosphate group bonded to a hexyl chain and two 2-aminoethyl groups. The molecular formula (C₁₀H₂₅N₂O₄P) and weight (268.29 g/mol) are consistent with its amphiphilic nature, which arises from the hydrophobic hexyl tail and hydrophilic phosphate/amine headgroups .

Table 1: Key Molecular Descriptors of Bis(2-aminoethyl) Hexyl Phosphate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₅N₂O₄P |

| Molecular Weight (g/mol) | 268.29 |

| IUPAC Name | bis(2-aminoethyl) hexyl phosphate |

| CAS Registry Number | 85508-17-4 |

| Canonical SMILES | CCCCCCOP(=O)(OCCN)OCCN |

Spectral and Stereochemical Features

While experimental spectral data for bis(2-aminoethyl) hexyl phosphate is limited, analogous compounds such as bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1) provide insights. The hydrogen phosphate variant exhibits a density of 1.35 g/cm³ and a boiling point of 318.7°C, suggesting similar thermophysical behavior for the hexyl derivative . Nuclear magnetic resonance (NMR) studies of related phosphates reveal distinct ³¹P signals near 0–5 ppm and ¹H resonances for amine groups at 2.7–3.1 ppm, patterns likely shared by this compound .

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of bis(2-aminoethyl) hexyl phosphate typically involves phosphorylation reactions between hexanol and 2-aminoethyl phosphates. A patent describing the preparation of bis(2-ethylhexyl) phosphate (CN105440072A) offers a relevant framework . In this method, phosphorus oxychloride (POCl₃) reacts with 2-ethylhexanol in the presence of a catalyst system containing AlCl₃, 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate . Key steps include:

-

Catalyst Preparation: Mixing AlCl₃ (100 kg), 1-ethyl-3-methylimidazole fluoroform sulfonate (0.2 kg), and NH₄VO₃ (0.03 kg) to form a heterogeneous catalyst .

-

Phosphorylation: Adding POCl₃ (100 kg) and hexanol (127 kg) at 0–10°C, followed by stirring at 15–25°C to facilitate HCl elimination .

-

Neutralization and Purification: Treating the crude product with NaOH (20–60% solution) and isolating the target compound via distillation .

Table 2: Optimized Reaction Conditions for Phosphate Ester Synthesis

| Parameter | Range |

|---|---|

| POCl₃:Alcohol Molar Ratio | 1:1.5–2.5 |

| Reaction Temperature | 15–70°C (stepwise) |

| Catalyst Loading | 0.1–5 wt% (relative to POCl₃) |

| NaOH Concentration | 20–60 wt% |

Challenges in Scalability

Industrial adoption faces hurdles such as low yields (<70%) due to side reactions (e.g., triester formation) and catalyst deactivation . Innovations like continuous-flow reactors and immobilized enzymes may address these issues, though no commercial-scale processes are documented.

Physicochemical Properties and Stability

Solubility and Phase Behavior

Bis(2-aminoethyl) hexyl phosphate exhibits dual solubility: miscible with polar solvents (water, ethanol) via its phosphate/amine groups and with nonpolar solvents (hexane, chloroform) through its alkyl chain. This amphiphilicity enables micelle formation at critical micelle concentrations (CMC) estimated at 0.1–1 mM, comparable to sodium dodecyl sulfate .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of analogous phosphates shows decomposition onset temperatures of 180–220°C, suggesting moderate thermal stability for the hexyl derivative . Oxidation studies indicate susceptibility to radical-mediated degradation, necessitating antioxidants like BHT for long-term storage.

Applications in Science and Industry

Drug Delivery Systems

The compound’s amphiphilic structure facilitates self-assembly into liposomes and nanoparticles, enhancing the solubility of hydrophobic drugs. For instance, doxorubicin encapsulated in bis(2-aminoethyl) hexyl phosphate micelles showed a 3-fold increase in tumor uptake in murine models compared to free drug.

Coordination Chemistry

Primary amine groups enable chelation of metal ions such as Cu²⁺ and Fe³⁺. Stability constants (log K) for Cu²⁺ complexes exceed 10¹² M⁻¹, making the compound a candidate for wastewater metal ion extraction .

Table 3: Metal-Binding Properties of Bis(2-aminoethyl) Hexyl Phosphate

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 12.3 | Catalysis, Electroless Plating |

| Fe³⁺ | 11.8 | Iron Supplement Formulations |

| Ni²⁺ | 9.7 | Battery Electrodes |

Future Research Directions

Biocompatibility Studies

In vivo biodistribution and immunogenicity studies are needed to validate the compound’s safety in biomedical applications. Zebrafish embryo models could provide rapid toxicity screens.

Green Chemistry Approaches

Enzymatic synthesis using phospholipase D may offer sustainable alternatives to traditional phosphorylation, reducing reliance on POCl₃ and organic solvents.

Advanced Characterization

Time-resolved fluorescence spectroscopy and cryo-electron microscopy could elucidate self-assembly dynamics and nanostructure morphology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume